molecular formula C18H21NO2S B8657730 N-Tosyl 4-phenyl piperidine

N-Tosyl 4-phenyl piperidine

Cat. No.: B8657730
M. Wt: 315.4 g/mol
InChI Key: WTNVRWQIBJTSDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Tosyl 4-phenyl piperidine (CAS 143632-57-9) is a significant chemical intermediate in medicinal chemistry and drug discovery research. This compound, with the molecular formula C18H21NO2S and a molecular weight of 315.43 g/mol, is characterized as a yellow to white solid with a melting point of 149 to 153 °C . It belongs to the 4-phenylpiperidine class of compounds, which are recognized as one of the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Derivatives of the 4-phenylpiperidine scaffold are frequently investigated as ligands for biological receptors, with documented research exploring their application as dopaminergic stabilizers and functional antagonists at receptors such as the dopamine D2 receptor . The tosyl (p-toluenesulfonyl) group attached to the piperidine nitrogen atom makes this compound a versatile protected intermediate for further synthetic elaboration, facilitating the development of potential therapeutic agents. Researchers value this building block for its utility in constructing more complex, biologically active molecules. It is supplied as a solid and should be stored sealed in a dry environment at room temperature (20-22 °C) . This product is intended for research and development purposes only and is not classified as a medicinal product or household chemical. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-phenylpiperidine

InChI

InChI=1S/C18H21NO2S/c1-15-7-9-18(10-8-15)22(20,21)19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3

InChI Key

WTNVRWQIBJTSDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for N Tosyl 4 Phenyl Piperidine and Its Derivatives

Strategies for Piperidine (B6355638) Ring Construction

The construction of the piperidine ring is a key step in the synthesis of N-Tosyl 4-phenyl piperidine and its derivatives. Various cyclization strategies have been developed to achieve this, each with its own advantages and applications.

Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the piperidine core. The following subsections explore several modern cyclization methodologies.

The generation of N-sulfonyl iminium ions as reactive intermediates provides a powerful tool for the construction of piperidine rings. These electrophilic species can be trapped intramolecularly by a variety of nucleophiles to afford the desired heterocyclic products.

One approach involves the Pictet-Spengler type cyclization of N-arylethyl-N-tosylamines. The reaction is initiated by the condensation of the sulfonamide with an aldehyde, triggered by a Lewis acid catalyst. A screen of various metal triflates has shown that scandium(III), stannous(II), and copper(II) triflates are effective in promoting the cyclization, while others like lanthanum(III) and magnesium(II) triflates show little to no conversion. usm.eduusm.edu

Another strategy is the aza-Prins cyclization, which involves the reaction of an N-tosyl homoallylamine with an aldehyde. organic-chemistry.org This reaction can be catalyzed by Lewis acids such as aluminum chloride. The use of a trimethylsilyl (B98337) halide as a halide source can lead to the formation of trans-2-substituted-4-halopiperidines with good diastereoselectivity. organic-chemistry.org The reaction proceeds through the formation of an N-sulfonyl iminium ion, which is then attacked by the tethered alkene.

The following table summarizes representative examples of N-sulfonyl iminium ion triggered cyclizations for the synthesis of piperidine scaffolds.

Starting MaterialAldehydeCatalystProductYield (%)Reference
N-para-toluenesulfonyl homoveratrylamine3-phenylpropanalSc(OTf)₃1-ethyl-6,7-dimethoxy-2-tosyl-1,2,3,4-tetrahydroisoquinoline97 usm.edu
N-tosyl homoallylamineVarious aldehydesAlCl₃trans-2-substituted-4-halopiperidinesHigh organic-chemistry.org

Radical cyclizations offer a powerful and often complementary approach to ionic methods for the construction of the piperidine ring. These reactions typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular addition to a double or triple bond.

A diastereoselective radical route to 2,4-disubstituted piperidines has been developed through the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. researchgate.net The use of tris(trimethylsilyl)silane (B43935) as the reducing agent has been shown to significantly enhance the diastereoselectivity, affording the trans piperidines with high selectivity. researchgate.net

Copper-catalyzed intramolecular carboamination of unactivated olefins represents another effective radical-mediated approach. nih.gov This method allows for the synthesis of both pyrrolidines and piperidines from γ- and δ-alkenyl N-arylsulfonamides. The reaction is believed to proceed via an intramolecular syn-aminocupration followed by the intramolecular addition of a primary carbon radical to an aromatic ring. nih.gov

The table below provides examples of radical-mediated amine cyclizations for the synthesis of substituted piperidines.

SubstrateReagentProductDiastereomeric Ratio (trans:cis)Yield (%)Reference
7-substituted-6-aza-8-bromooct-2-enoate(TMS)₃SiH2,4-disubstituted piperidineup to >99:160-90 researchgate.net
γ- and δ-alkenyl N-arylsulfonamidesCu(II) carboxylateN-functionalized piperidines-- nih.gov

A convenient one-pot synthesis of N-substituted 4-phenylpiperidines has been achieved through the cyclization of diols with amines via bis-triflate intermediates. researchgate.net This method provides a direct and efficient route to the 4-phenylpiperidine (B165713) core under mild conditions, with moderate to good yields. researchgate.net The reaction involves the in situ formation of a bis-triflate from a suitable diol, which then undergoes a double nucleophilic substitution by a primary amine to form the piperidine ring.

DiolAmineProductYield (%)Reference
1-phenyl-1,5-pentanediol derivativeVarious aminesN-substituted 4-phenylpiperidineModerate to good researchgate.net

Beyond the specific methodologies detailed in other sections, a variety of other intramolecular cyclization strategies have been employed for the synthesis of N-tosyl piperidine derivatives.

One such method involves the direct cyclization of a diol with p-toluenesulfonamide (B41071) under Mitsunobu conditions. For instance, the reaction of 1-phenylpentane-1,5-diol (B8789848) with tosylamide in the presence of (cyanomethylene)tributylphosphorane (CMBP) affords N-tosyl-2-phenylpiperidine. clockss.org This reaction proceeds via the selective amidation of the primary alcohol followed by intramolecular substitution of the secondary alcohol. clockss.org

Another approach is the copper-catalyzed intramolecular carboamination of unactivated olefins, which allows for the formation of N-functionalized piperidines from δ-alkenyl N-arylsulfonamides. nih.gov This oxidative cyclization is enhanced by the use of more organic-soluble copper(II) carboxylate salts and can be accelerated with microwave heating. nih.gov

Starting MaterialReagentsProductYield (%)Reference
1-phenylpentane-1,5-diolTsNH₂, CMBPN-tosyl-2-phenylpiperidine45 clockss.org
δ-alkenyl N-arylsulfonamideCu(II) neodecanoateN-functionalized piperidine- nih.gov

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidine derivatives. This reaction involves the [4+2] cycloaddition of an imine (the aza-dienophile) with a diene.

In one approach, phosphine-catalyzed [4+2] annulation between 2-alkyl-buta-2,3-dienoates and N-tosylimines provides a highly efficient route to substituted tetrahydropyridines. orgsyn.orgnih.gov The reaction is initiated by the nucleophilic addition of a phosphine (B1218219) to the allenoate, which then reacts with the N-tosylimine to form a vinylogous phosphonium (B103445) ylide that undergoes cyclization. orgsyn.org

Rhodium-catalyzed tandem 1,2-sulfur migration and aza-Diels-Alder reaction of thio-tethered N-sulfonyl-1,2,3-triazoles is another innovative method. rsc.orgscispace.com In this process, the rhodium catalyst promotes the formation of a β-thio-α-diazoimine, which then undergoes a self-aza-Diels-Alder reaction to yield a tetrahydropyridine (B1245486) derivative. rsc.orgscispace.com

Organocatalyzed asymmetric aza-Diels-Alder reactions have also been developed. For example, the reaction of lactols or cyclic hemiaminals with N-sulfonyl-1-aza-1,3-butadienes in the presence of a chiral catalyst can produce ring-fused piperidine derivatives with high stereoselectivity. rsc.org

The table below summarizes key examples of aza-Diels-Alder reactions for the synthesis of piperidine derivatives.

DienophileDieneCatalystProductYield (%)Reference
N-tosylimine2-methyl-2,3-butadienoatePBu₃Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylateHigh nih.govorgsyn.org
Thio-tethered N-sulfonyl-1,2,3-triazoleSelf-reactionRh₂(OAc)₄Tetrahydropyridine derivativeup to 94 rsc.orgscispace.com
N-sulfonyl-1-aza-1,3-butadieneLactolChiral organocatalystRing-fused piperidine derivativeHigh rsc.org
Reductive Cyclization of Aziridines

While direct examples for the synthesis of this compound via reductive cyclization of aziridines are not prevalent in the reviewed literature, the strategy represents a plausible synthetic pathway. This method would conceptually involve the ring-opening of a suitably substituted aziridine (B145994) by a carbon nucleophile, followed by a subsequent intramolecular cyclization and reduction sequence to form the piperidine ring. The key challenge lies in the regioselective opening of the aziridine ring and controlling the stereochemistry of the resulting substituted piperidine.

Catalytic Approaches to Piperidine Synthesis

Catalytic methods offer powerful and atom-economical alternatives for the construction of the piperidine core. These approaches often provide high levels of chemo-, regio-, and stereoselectivity.

Transition Metal Catalysis (e.g., Rhodium, Palladium, Copper, Cobalt, Scandium, Stannous)

Transition metals have been extensively employed in the synthesis of piperidine derivatives.

Rhodium (Rh): Rhodium catalysts have proven effective in the synthesis of chiral piperidines from pyridinium (B92312) salts through reductive transamination. dicp.ac.cnbohrium.com This method utilizes a chiral primary amine to induce chirality during the reduction process. dicp.ac.cnbohrium.com For instance, [Cp*RhCl2]2 has been identified as a highly effective catalyst for this transformation, tolerating a variety of functional groups. bohrium.com Another rhodium-catalyzed approach involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes to produce 3-arylpiperidines. organic-chemistry.org Furthermore, rhodium(I) catalyzed [2+2+2] cycloadditions of alkynes and alkenyl isocyanates provide access to polysubstituted piperidines. nih.gov Tandem reactions involving rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles and vinyl ethers also yield polysubstituted piperidines. sci-hub.ru

Palladium (Pd): Palladium-catalyzed reactions are versatile for piperidine synthesis. A notable method involves a [4 + 2] cycloaddition of amido-tethered allylic carbonates with oxazol-5-(4H)-ones to afford piperidine-2,6-dione derivatives. rsc.org Palladium catalysis also enables the C(sp3)–H arylation of piperidines, allowing for the selective synthesis of cis-3,4-disubstituted derivatives. acs.org Additionally, a Pd-catalyzed annulation strategy using a cyclic carbamate (B1207046) precursor provides a general route to functionalized piperidines, with an asymmetric variant offering high enantiocontrol. nih.gov A two-step sequence involving a Pd-catalyzed Suzuki cross-coupling followed by reduction is used for the synthesis of α-heteroaryl piperidines. nih.gov A photoinduced palladium-catalyzed cascade reaction has also been developed for the synthesis of chiral piperidines from amino acid derivatives and 1,3-dienes. sorbonne-universite.fr

Copper (Cu): Copper-catalyzed methods for piperidine synthesis often involve intramolecular C-H amination. nih.govacs.org For example, [TpxCuL] complexes (where Tpx is a tris(pyrazolyl)borate ligand) can catalyze the amination of N-fluoride amides to form piperidines. nih.govacs.org Copper(I)-catalyzed tandem hydroamination-alkynylation sequences also provide an efficient route to piperidine derivatives. thieme-connect.com Additionally, copper halides have been shown to catalyze the N-ethylation of piperidine with ethylene. oup.com

Cobalt (Co): Cobalt catalysts are utilized in the cross-coupling of iodopiperidines with Grignard reagents, offering a chemoselective method for functionalization. nih.govmdpi.com Radical cyclization of linear amino-aldehydes catalyzed by cobalt(II) porphyrin complexes is another effective strategy for constructing piperidine rings. nih.govresearchgate.net Furthermore, cobalt-catalyzed isomerization-carbonylation of N-acyl unsaturated cyclic amines can produce N-acyl 2-piperidinecarboxylic acid derivatives. oup.com

Scandium (Sc): Scandium catalysts, particularly scandium(III) triflate, have been used in the C-H addition of pyridines to olefins, providing a route to alkyl-substituted pyridines which are precursors to piperidines. acs.org Mechanistic studies have shown that these reactions proceed through the activation of the aromatic ring's sp2 C-H bond. acs.org Scandium catalysis is also key in the electrochemical synthesis of α-pyridinyl tertiary amino acids. nih.gov

Stannous (Sn): While not explicitly detailed for this compound in the provided context, stannous chloride is a well-known reducing agent and Lewis acid that could potentially be employed in reductive cyclization or other catalytic processes for piperidine synthesis.

CatalystReaction TypeSubstratesProduct TypeRef.
Rhodium Reductive TransaminationPyridinium salts, chiral primary aminesChiral piperidines dicp.ac.cnbohrium.com
Rhodium Intramolecular Hydroamination1-(3-aminopropyl)vinylarenes3-Arylpiperidines organic-chemistry.org
Palladium C-H ArylationPiperidines with directing groups, aryl iodidescis-3,4-disubstituted piperidines acs.org
Palladium AnnulationCyclic carbamatesFunctionalized piperidines nih.gov
Copper Intramolecular C-H AminationN-fluoride amidesPiperidines nih.govacs.org
Cobalt Cross-CouplingIodopiperidines, Grignard reagentsFunctionalized piperidines nih.govmdpi.com
Scandium C-H AdditionPyridines, olefinsAlkyl-substituted pyridines acs.org
Organocatalytic Methods (e.g., Aza [3+3] Cycloaddition)

Organocatalysis provides a metal-free approach to the synthesis of chiral piperidines. The aza [3+3] cycloaddition is a powerful strategy for constructing the six-membered piperidine ring. In this reaction, a three-atom nitrogen-containing component reacts with a three-atom carbon component.

For example, the reaction of enecarbamates with unsaturated aldehydes, catalyzed by a chiral secondary amine like diphenylprolinol silyl (B83357) ether, can produce highly enantiomerically enriched piperidine derivatives. rsc.org Another approach involves the formal aza [3+3] cycloaddition of aliphatic α,β-unsaturated aldehydes with thiomalonamate derivatives, which has been used in the total synthesis of natural products containing the piperidine core. jst.go.jpnih.gov These reactions can be highly efficient, sometimes requiring very low catalyst loadings (e.g., 0.1 mol%). nih.gov

A practical enantioselective total synthesis of (+)-quinine utilized a key organocatalytic formal aza [3+3] cycloaddition/Strecker-type cyanation sequence to form a tetrasubstituted piperidine derivative with excellent yield and enantiomeric excess using only 0.5 mol% of the catalyst. rsc.org

Lewis Acid Catalysis (e.g., Magnesium Perchlorate (B79767), BF3·OEt2, ZrOCl2·8H2O)

Lewis acids are frequently used to catalyze reactions in the synthesis of piperidines by activating substrates towards nucleophilic attack.

Magnesium Perchlorate (Mg(ClO4)2): This Lewis acid has been effectively used in the one-pot synthesis of N-tosyl piperidinyl-containing α-aminophosphonates. The reaction involves 1-tosylpiperidin-4-one, an aromatic amine, and diethyl phosphite (B83602) under solvent-free conditions. tandfonline.com Magnesium perchlorate is also an efficient catalyst for the synthesis of 1,4-dihydropyridines, which are structurally related to piperidines. organic-chemistry.org

Boron Trifluoride Etherate (BF3·OEt2): BF3·OEt2 is a versatile Lewis acid used in various transformations for piperidine synthesis. It catalyzes the formation of phosphonate (B1237965) derivatives from trifluoromethylated piperidines. mdpi.com It is also used in Prins fluorination cyclizations to generate 4-fluoropiperidines. beilstein-journals.org In combination with a Hoveyda-Grubbs catalyst, BF3·OEt2 promotes a tandem cross-metathesis/intramolecular aza-Michael reaction to form β-amino carbonyl units within a piperidine ring. organic-chemistry.org

Zirconyl Chloride Octahydrate (ZrOCl2·8H2O): This water-compatible Lewis acid is an efficient catalyst for the one-pot, three-component synthesis of functionalized piperidines from aromatic aldehydes, amines, and acetoacetic esters. taylorfrancis.comresearchgate.netsemanticscholar.orgscispace.com This method is noted for its high efficiency and diastereoselectivity. researchgate.net When compared to other catalysts for similar transformations, ZrOCl2·8H2O has shown superior or comparable efficiency. bas.bg

CatalystReaction TypeSubstratesProduct TypeRef.
Mg(ClO4)2 One-pot α-aminophosphonate synthesis1-tosylpiperidin-4-one, amines, diethyl phosphite(4'-tosyl) piperidin-4-yl α-aminophosphonates tandfonline.com
BF3·OEt2 Phosphonate formationTrifluoromethylated piperidines, diethyl phosphite2-(Trifluoromethyl)-2-ethylphosphonate piperidine mdpi.com
ZrOCl2·8H2O Multi-component reactionAromatic aldehydes, amines, acetoacetic estersFunctionalized piperidines taylorfrancis.comresearchgate.net
Visible Light Catalysis

Visible light photocatalysis has emerged as a green and powerful tool for chemical synthesis. In the context of piperidine synthesis, it enables transformations under mild conditions.

An iodine-catalyzed C(sp3)-H amination under visible light has been developed for the selective formation of piperidines. acs.orgresearchgate.netscispace.com This method overrides the more common preference for pyrrolidine (B122466) formation in similar reactions. acs.orgscispace.com The reaction is initiated by visible light and proceeds through two interlocked catalytic cycles involving a radical C-H functionalization and an iodine-catalyzed C-N bond formation. acs.orgresearchgate.net This protocol has been successfully applied to a range of substrates, including tosylamides, leading to the corresponding piperidines with high selectivity. scispace.com

Additionally, a zirconium tetrachloride-catalyzed one-pot multi-component synthesis of functionalized piperidines can be conducted under visible light, highlighting the synergy between Lewis acid catalysis and photochemistry. journalspub.info

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials, are highly efficient for building molecular complexity.

The synthesis of highly functionalized piperidine scaffolds is often achieved through MCRs. A common example is the one-pot reaction between an aromatic aldehyde, an amine, and an acetoacetic ester. taylorfrancis.com This transformation can be catalyzed by various Lewis acids, such as ZrOCl2·8H2O, leading to the diastereoselective synthesis of piperidine derivatives. taylorfrancis.comresearchgate.net Another MCR involves the synthesis of N-tosyl piperidinyl-containing α-aminophosphonates from 1-tosylpiperidin-4-one, an amine, and a phosphite, catalyzed by magnesium perchlorate. tandfonline.com The use of visible light in conjunction with a zirconium tetrachloride catalyst also facilitates a green MCR for piperidine synthesis. journalspub.info

Ugi Four-Component Reactions for Piperidine Scaffold Derivatization

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and diversity-oriented synthesis, enabling the rapid assembly of complex molecules from simple starting materials. nih.gov This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. nih.govmdpi.com Its application in the synthesis of piperidine derivatives allows for the introduction of multiple points of diversity in a single step.

Recent research has demonstrated the utility of U-4CR in creating libraries of N-substituted pyrrolidinone-tethered N-substituted piperidines. nih.gov For instance, starting from resin-bound glutamic acid, an Ugi reaction can be employed to generate a pyrrolidinone core, which can then be linked to a piperidine moiety. nih.gov This solid-phase approach facilitates the purification process and allows for the generation of a large number of derivatives for biological screening. mdpi.comnih.gov The versatility of the U-4CR has also been showcased in the synthesis of complex drug molecules like carfentanil and remifentanil, which are derivatives of 4-aminopiperidine-4-carboxylic acid, highlighting the reaction's ability to construct intricate piperidine-based scaffolds in high yields and shorter reaction times compared to traditional methods. researchgate.net

Table 1: Examples of Ugi-4CR in Heterocycle Synthesis

Reactant 1Reactant 2Reactant 3Reactant 4Product ScaffoldReference
AldehydeAmineCarboxylic AcidIsocyanideα-Acylamino carboxamide nih.gov
Resin-bound glutamic acidCyclohexanoneBenzyl (B1604629) isocyanide(as part of bifunctional reagent)N-substituted pyrrolidinone tethered piperidine nih.gov
4-aminopiperidine precursorAldehydeIsocyanideCarboxylic Acid4-aminopiperidine-4-carboxylic acid derivative researchgate.net
Mannich Reactions for Stereoselective Piperidine Core Formation

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that is widely used for the synthesis of nitrogen-containing compounds, including the piperidine core. Stereoselective versions of the Mannich reaction are particularly valuable for constructing chiral piperidines, which are common in biologically active molecules. researchgate.netnih.gov

One strategy involves a three-component vinylogous Mannich-type reaction (VMR) using a 1,3-bis-trimethylsilylenol ether as a dienolate, an aldehyde, and a chiral amine. rsc.org This method, inspired by the biosynthesis of piperidine alkaloids, leads to the formation of chiral 2,3-dihydropyridinone intermediates, which can be further elaborated into a variety of multi-substituted chiral piperidines. rsc.orgrsc.org The stereoselectivity is controlled by the chiral α-methyl benzylamine, which forms a chiral aldimine in situ. rsc.org

Another powerful approach is the nitro-Mannich reaction (or aza-Henry reaction), which involves the addition of a nitroalkane to an imine. nih.govfrontiersin.org This reaction can create up to two new stereocenters and the resulting β-nitroamine is a versatile intermediate. nih.gov Organocatalytic asymmetric nitro-Mannich reactions have been developed to produce syn-β-nitroamines with high diastereo- and enantioselectivity, which can then be cyclized to form highly substituted piperidines. For example, a nitro-Mannich/lactamization cascade has been developed for the stereoselective synthesis of δ-lactams bearing four contiguous stereocenters. researchgate.net

Table 2: Stereoselective Mannich Reactions for Piperidine Synthesis

Reaction TypeKey ReactantsCatalyst/PromoterKey Intermediate/ProductReference
Vinylogous Mannich Reaction1,3-bis-trimethylsilylenol ether, aldehyde, chiral amineSn(OTf)₂Chiral 2,3-dihydropyridinone rsc.org
Nitro-Mannich ReactionNitroalkane, N-Boc-imineChiral thioureasyn-β-nitroamine nih.govfrontiersin.org
Nitro-Mannich/Lactamization CascadeNitro-compound, in situ formed imineDABCOδ-lactam researchgate.net

Installation and Modification of N-Tosyl and 4-Phenyl Substituents

Tosylation Strategies for Piperidine Nitrogen

The tosyl group (p-toluenesulfonyl group) is a common protecting group for amines, including the nitrogen atom of the piperidine ring. It is valued for its stability under a wide range of reaction conditions and its ability to be removed when necessary. The most common method for tosylation involves the reaction of the piperidine nitrogen with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. researchgate.net

Alternative methods for the synthesis of N-tosyl piperidines have also been developed. For instance, iodocyclization of unsaturated tosylamides, promoted by the oxidation of potassium iodide with Oxone, can produce N-tosyl iodopiperidines in good yields. organic-chemistry.org Furthermore, N-tosyl piperidines can be synthesized through the palladium-catalyzed coupling of vinylic halides and olefinic sulfonamides. researchgate.net In some cases, the tosyl group can be introduced during a cyclization reaction, such as an aza-Prins cyclization mediated by p-toluenesulfonic acid (p-TSA), which acts as both a Brønsted acid catalyst and a nucleophile. rsc.org

Introduction of Phenyl Moiety at C4 Position (e.g., Conjugate Addition of Phenylboronic Acid, Shapiro Reaction)

Introducing a phenyl group at the C4 position of the piperidine ring is a key step in the synthesis of this compound and its analogs. Several methods are available for this transformation.

Conjugate Addition of Phenylboronic Acid: Rhodium-catalyzed asymmetric conjugate addition of phenylboronic acids to α,β-unsaturated carbonyl compounds, such as coumarins, has been shown to be an effective method for creating a carbon-phenyl bond. chim.it This methodology can be extended to piperidine precursors. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates can provide 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org This method offers high yields and excellent enantioselectivity. acs.org

Shapiro Reaction: The Shapiro reaction provides an alternative route to introduce a phenyl group at the C4 position by converting a ketone to an alkene. wikipedia.org In the context of piperidine synthesis, a 4-piperidone (B1582916) can be converted to its tosylhydrazone derivative. kcl.ac.ukarkat-usa.org Treatment of this intermediate with two equivalents of an organolithium reagent, such as n-butyllithium, generates a vinyllithium (B1195746) species, which can then be quenched to form the C4-alkene. wikipedia.org While not a direct introduction of a phenyl group, this method creates a double bond at the C4 position which can be further functionalized, for instance, through a subsequent cross-coupling reaction to introduce the phenyl moiety. A one-pot Shapiro-Suzuki reaction has been developed for this purpose. arkat-usa.org

Stereoselective and Enantioselective Synthesis

Asymmetric Catalysis in Piperidine Formation

The development of asymmetric catalytic methods for piperidine synthesis is crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. nih.gov

Rhodium-Catalyzed Cycloadditions and Hydrogenations: Rhodium catalysts have proven to be highly effective in the asymmetric synthesis of piperidines. A rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate, where two components are linked by a cleavable tether, can provide access to polysubstituted piperidinol scaffolds with high enantioselectivity. nih.gov Another approach involves the asymmetric hydrogenation of pyridinium salts using a chiral rhodium catalyst. dicp.ac.cn This method can tolerate a variety of functional groups that are often reducible under standard hydrogenation conditions. dicp.ac.cn

Copper-Catalyzed C-H Functionalization: A novel strategy for the asymmetric synthesis of piperidines involves the catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines. nih.gov This reaction is enabled by a chiral copper catalyst that intercepts an N-centered radical relay. The resulting enantioenriched δ-aminonitriles can then be cyclized to form chiral piperidines. nih.gov

Organocatalysis: As mentioned in the context of Mannich reactions, organocatalysis plays a significant role in the stereoselective synthesis of piperidines. Chiral phosphoric acids have been used to catalyze the enantioselective intramolecular cyclization of unsaturated acetals to form functionalized chiral piperidines. umich.edu This method demonstrates high enantioselectivity and is tolerant to substitution at various positions on the piperidine ring. umich.edu

Table 3: Asymmetric Catalytic Methods for Piperidine Synthesis

Catalytic SystemReaction TypeKey FeaturesReference
Chiral Rhodium(I) Complex[2+2+2] CycloadditionAccess to polysubstituted piperidinols, high enantioselectivity nih.gov
Chiral Rhodium ComplexAsymmetric Hydrogenation of Pyridinium SaltsTolerates reducible functional groups dicp.ac.cn
Chiral Copper Catalystδ C-H CyanationEnantioselective C-C bond formation from acyclic amines nih.gov
Chiral Phosphoric AcidIntramolecular Cyclization of Unsaturated AcetalsHigh enantioselectivity, tolerance to ring substitution umich.edu

Diastereoselective Control in this compound Syntheses

The strategic synthesis of this compound and its derivatives places a significant emphasis on controlling diastereoselectivity, a critical factor in determining the biological activity of the final compounds. Researchers have developed various methodologies to influence the relative stereochemistry of substituents on the piperidine ring, often employing catalyst-controlled reactions and substrate-induced diastereoselectivity.

One prominent strategy involves the aza-Prins cyclization. A diastereoselective protocol for synthesizing 4-O-tosyl piperidine derivatives has been established using this reaction, mediated by p-toluene sulphonic acid (p-TSA) under mild conditions. researchgate.net This method has been successfully applied to the synthesis of various piperidine alkaloids. researchgate.net Similarly, Lewis acid-catalyzed aza-Prins cyclizations of N-tosyl homoallylamine with carbonyl compounds, using AlCl3 as a catalyst and trimethylsilyl halides, have yielded trans-2-substituted-4-halopiperidines with high diastereoselectivity. researchgate.net

Another approach leverages the intramolecular carboamination of unactivated olefins promoted by copper(II) carboxylate. This method provides access to N-functionalized piperidines, and high levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines, where the cis substitution pattern is predominant. nih.gov

Furthermore, the use of chiral auxiliaries offers a powerful tool for inducing diastereoselectivity. For instance, the synthesis of 2,4,6-trisubstituted piperidines with stereoselective control has been achieved through a multi-step process that employs (R)-2-methylpropane-2-sulfinamide as a chiral auxiliary. usm.edu The key step involves a stereoselective allylation of an N-sulfinyl imine, coordinated by transition metals, to generate a homoallylic amine which then undergoes cyclization. usm.edu

The reduction of substituted pyridines is another avenue for achieving diastereoselective synthesis. Catalytic hydrogenation of substituted pyridines over PtO2 in the presence of an acid can lead to single diastereomers, typically the cis-isomers. bham.ac.uk Additionally, borenium ions, in the presence of hydrosilanes, have been shown to diastereoselectively reduce substituted pyridines to piperidines under mild conditions. mdpi.com

The following table summarizes selected diastereoselective synthetic methods for piperidine derivatives:

MethodCatalyst/ReagentKey FeatureResulting Stereochemistry
Aza-Prins Cyclizationp-Toluene Sulphonic Acid (p-TSA)Mild reaction conditionsDiastereoselective formation of 4-O-tosyl piperidines researchgate.net
Aza-Prins CyclizationAlCl3 / Trimethylsilyl halidesLewis acid catalysisHigh diastereoselectivity for trans-2-substituted-4-halopiperidines researchgate.net
Intramolecular CarboaminationCopper(II) CarboxylateOxidative cyclizationPredominantly cis-2,5-disubstituted pyrrolidines nih.gov
Chiral Auxiliary Approach(R)-2-methylpropane-2-sulfinamideStereoselective allylationControlled synthesis of 2,4,6-trisubstituted piperidines usm.edu
Catalytic HydrogenationPtO2 / AcidReduction of pyridinesPredominantly cis-isomers bham.ac.uk
Borenium-catalyzed ReductionBorenium ion / HydrosilaneNon-metal alternative for reductionDiastereoselective formation of piperidines mdpi.com

Control of Stereochemistry at Piperidine Ring Positions

Precise control over the stereochemistry at specific positions of the piperidine ring is paramount for the synthesis of targeted this compound analogues with desired pharmacological profiles. Various advanced synthetic strategies have been devised to achieve regio-, diastereo-, and enantioselective functionalization at the C-2, C-3, and C-4 positions of the piperidine ring. nih.gov

C-2 Position: The functionalization at the C-2 position, which is electronically activated but sterically hindered, can be controlled using specific catalysts and protecting groups. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been successfully employed. The choice of both the rhodium catalyst and the nitrogen protecting group on the piperidine ring dictates the site selectivity. For instance, the use of N-Boc-piperidine with Rh2(R-TCPTAD)4 or N-brosyl-piperidine with Rh2(R-TPPTTL)4 directs functionalization to the C-2 position. nih.gov Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and sparteine (B1682161) provides access to enantioenriched 2,2-disubstituted piperidines. acs.org

C-3 Position: Direct functionalization at the C-3 position is challenging due to the deactivating inductive effect of the nitrogen atom. nih.gov An indirect approach involves the asymmetric cyclopropanation of a tetrahydropyridine followed by a reductive and stereoselective ring-opening of the resulting cyclopropane (B1198618) intermediate. nih.gov This strategy circumvents the electronic deactivation at the C-3 position. Another method for controlling stereochemistry at C-3 involves epimerization. After establishing the stereochemistry at C-4, treatment with a strong base like potassium tert-butoxide can lead to the thermodynamically more stable C-3, C-4-trans relative stereochemistry. google.com

C-4 Position: The stereochemistry at the C-4 position can be controlled through various methods, including 1,4-addition reactions and catalyst-directed C-H functionalization. The 1,4-addition of aryl Grignards to chiral 3,4-unsaturated-3-piperidine esters, amides, or N-enoylsultams is a key strategy for controlling the stereochemistry at both C-3 and C-4. google.com Furthermore, specific rhodium catalysts can override the electronic preference for C-2 functionalization. When N-α-oxoarylacetyl-piperidines are used in combination with Rh2(S-2-Cl-5-BrTPCP)4, C-H functionalization occurs selectively at the C-4 position. nih.gov

A chemo-enzymatic approach has also been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry at the 3- and 3,4-positions. nih.gov This involves a one-pot amine oxidase/ene imine reductase cascade. nih.gov

The following table details strategies for controlling stereochemistry at different positions of the piperidine ring:

PositionMethodCatalyst/ReagentKey Feature
C-2Rhodium-catalyzed C-H InsertionRh2(R-TCPTAD)4 (for N-Boc) or Rh2(R-TPPTTL)4 (for N-Bs)Catalyst and protecting group control nih.gov
C-2Kinetic Resolutionn-BuLi / SparteineAsymmetric deprotonation acs.org
C-3Indirect CyclopropanationRhodium catalystReductive, stereoselective ring-opening nih.gov
C-3EpimerizationPotassium tert-butoxideThermodynamic control to form trans product google.com
C-41,4-Aryl Grignard AdditionAryl Grignard reagentAddition to chiral unsaturated piperidines google.com
C-4Rhodium-catalyzed C-H InsertionRh2(S-2-Cl-5-BrTPCP)4Catalyst directs functionalization to C-4 nih.gov
C-3 & C-4Chemo-enzymatic DearomatizationAmine oxidase / Ene imine reductaseOne-pot cascade reaction nih.gov

Reactivity and Chemical Transformations of N Tosyl 4 Phenyl Piperidine Derivatives

Functional Group Interconversions

The strategic manipulation of functional groups on the N-Tosyl 4-phenyl piperidine (B6355638) core is fundamental to its utility as a synthetic building block. Key transformations include the deprotection of the piperidine nitrogen, subsequent functionalization of the resulting amine, and the conversion of other functionalities that may be present on the piperidine ring.

Detosylation Reactions

The removal of the tosyl (p-toluenesulfonyl) group is a critical step to liberate the piperidine nitrogen for further functionalization. The robust nature of the N-tosyl bond necessitates specific chemical methods for its cleavage. A variety of conditions have been explored, ranging from dissolving metal reductions to acidic hydrolysis and the use of specialized reagents. nih.govnih.gov

For instance, reductive detosylation can be accomplished using magnesium metal in methanol. d-nb.info Strong acids, such as 70% sulfuric acid, are also effective in hydrolytically cleaving the sulfonamide bond, a method used in the synthesis of aryl 4-piperidyl ketones. nih.gov Other reported methods include the use of potassium diphenylphosphide, although electrolysis, which requires specialized equipment, has also been employed. nih.gov The choice of method often depends on the compatibility of other functional groups present in the molecule. nih.govnih.gov

Reagent(s)ConditionsSubstrate ExampleOutcomeCitation
Mg / Methanol-N-Tosyl-4-phenyl-4-(2-(N-benzylamino)ethyl)piperidineRemoval of the tosyl group to yield the corresponding secondary amine. d-nb.info
70% H₂SO₄Heat (160–170 °C)4-Benzoyl-4-phenyl-1-(p-toluenesulfonyl)piperidineHydrolytic removal of the tosyl group. nih.gov
Potassium diphenylphosphide in THF-40 °C(3S,4R)-Benzyl-3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylateSuccessful detosylation to the secondary amine. nih.gov
Thiophenol / K₂CO₃Reflux(3S,4R)-Benzyl-3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylateNo reaction observed. nih.gov
TBAF in THFReflux(3S,4R)-Benzyl-3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylateNo reaction observed. nih.gov

Amine Functionalization (e.g., Reductive Amination, N-Alkylation)

Following detosylation, the resulting secondary amine, 4-phenylpiperidine (B165713), becomes a nucleophilic handle for introducing a variety of substituents at the nitrogen atom.

N-Alkylation is a common method for this functionalization. It involves the reaction of the secondary amine with alkylating agents such as alkyl halides or tosylates. nih.govresearchgate.net The reaction typically proceeds in the presence of a base to neutralize the acid formed during the reaction. researchgate.net This approach allows for the introduction of diverse alkyl and aryl-ethyl groups, which is a key step in the synthesis of many pharmacologically active compounds. nih.gov

Reductive Amination provides an alternative route to N-functionalization by reacting the secondary amine with an aldehyde or a ketone in the presence of a reducing agent. nih.govmdpi.com Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this transformation. nih.gov This one-pot procedure is highly efficient for creating new carbon-nitrogen bonds and synthesizing complex piperidine derivatives. mdpi.commdpi.com

Reaction TypeReagentsReactantsProduct TypeCitation
N-AlkylationArylethyl halides or tosylates4-Aryl-4-anilinopiperidines (post-debenzylation)N-Arylethyl substituted piperidines. nih.gov
N-AlkylationAlkyl bromide or iodide, K₂CO₃, DMFPiperidineN-Alkylpiperidines. researchgate.net
Reductive AminationKetone, NaBH(OAc)₃, Dichloromethane(3S,4R)-Benzyl-3-methyl-4-phenylpiperidine-4-carboxylateN-Cyclohexyl substituted piperidine. nih.gov
Reductive AminationAldehydes/Ketones, Tin(II) ChloridePrimary or secondary aminesTertiary amines. mdpi.com

Conversion of Carbonyl and Hydroxyl Groups

Derivatives of N-Tosyl 4-phenyl piperidine can be synthesized with additional functional groups, such as carbonyl and hydroxyl moieties, which can then be chemically transformed. For example, N-tosyl-4-piperidone can serve as a precursor where the carbonyl group is a site for various modifications. d-nb.infokcl.ac.uk

A Wittig reaction on the N-tosyl-4-piperidone can introduce a carbon-carbon double bond, converting the ketone into an alkene. d-nb.info The resulting α,β-unsaturated ester can then undergo further reactions like hydrogenation. d-nb.info Alternatively, the carbonyl group can undergo nucleophilic addition. For instance, reacting N-tosyl-4-cyanopiperidine with Grignard reagents leads to the formation of ketone derivatives. nih.gov

Hydroxyl groups on the piperidine ring can be converted into better leaving groups to facilitate nucleophilic substitution. A common strategy is the conversion of a primary alcohol to a mesylate by reacting it with methanesulfonyl chloride. d-nb.info This mesylate can then be displaced by various nucleophiles, such as amines, to introduce new functional groups. d-nb.info

Starting GroupReagents/ReactionIntermediate/ProductCitation
Ketone (in N-tosyl-4-piperidone)Wittig Reaction (e.g., with phosphonate (B1237965) ylide)α,β-Unsaturated ester. d-nb.info
Nitrile (in N-tosyl-4-cyanopiperidine)Grignard Reagent (e.g., PhMgBr)Ketone (e.g., 4-Benzoyl-4-phenyl-1-tosylpiperidine). nih.gov
Primary AlcoholMethanesulfonyl chlorideMesylate. d-nb.info
MesylateNucleophilic substitution (e.g., with benzylamine)Secondary amine. d-nb.info

Ring Modifications and Substituent Derivatization

Beyond functional group interconversions, the this compound framework allows for modifications on its aromatic rings and the piperidine ring itself.

Electrophilic and Nucleophilic Substitutions on Phenyl and Tosyl Groups

The phenyl ring at the 4-position of the piperidine is susceptible to electrophilic aromatic substitution. The nature of any existing substituents on this phenyl ring will direct incoming electrophiles according to established principles. uomustansiriyah.edu.iqlibretexts.org Electron-donating groups activate the ring and direct substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to the meta position. libretexts.org For example, the synthesis of derivatives with a 4-fluorophenyl group is a common strategy in medicinal chemistry. nih.govnih.gov

The tosyl group itself is generally stable to electrophilic substitution. Its primary role in nucleophilic substitution is not as a substrate but as a protecting group for the piperidine nitrogen. nih.gov Upon activation, such as in detosylation, it becomes a leaving group. nih.gov Similarly, if a hydroxyl group elsewhere in the molecule is converted to a tosylate, this new tosyl group serves as an excellent leaving group for S_N2 reactions. nih.govnih.gov

Hydrogenation Reactions for Saturation and Deprotection

Hydrogenation is a powerful tool for modifying the this compound scaffold. mdpi.comorganic-chemistry.org Catalytic hydrogenation, often using palladium on carbon (Pd/C), can be employed for several purposes. d-nb.infoorganic-chemistry.org

One application is the saturation of double bonds that may have been introduced into the molecule, for example, through a Wittig reaction. d-nb.info Depending on the reaction conditions (catalyst, pressure, temperature), hydrogenation can also be used to reduce the phenyl ring to a cyclohexyl ring. researchgate.net This transformation from an arylpiperidine to a cyclohexylpiperidine significantly alters the compound's steric and electronic properties. researchgate.net

Hydrogenation is also a key method for deprotection. While not typically used for N-tosyl removal, it is highly effective for cleaving other protecting groups, such as a benzyl (B1604629) group from the piperidine nitrogen, a common strategy employed after the initial tosyl group has been removed and replaced. nih.govresearchgate.net

PurposeReagent(s)Substrate FeatureProduct FeatureCitation
SaturationH₂, Pd/Cα,β-Unsaturated ester on piperidine side chain.Saturated ester. d-nb.info
SaturationHeterogeneous catalysts (e.g., Pd/C)Aromatic Phenyl RingCyclohexyl Ring researchgate.net
DeprotectionH₂, Pd/CN-Benzyl groupN-H (secondary amine) nih.govresearchgate.net

Halogenation and Fluorination Strategies (e.g., Aza-Prins Fluorination)

The introduction of halogen atoms, particularly fluorine, into the piperidine scaffold is of significant interest in medicinal chemistry due to the profound effects these substituents can have on a molecule's physicochemical and pharmacological properties. Strategies for the halogenation and fluorination of N-tosyl piperidine derivatives often leverage cyclization reactions where a halide is incorporated.

A prominent method for synthesizing 4-halo- and 4-fluoropiperidines is the aza-Prins cyclization reaction. nii.ac.jpbeilstein-journals.org This reaction typically involves the cyclization of an N-tosyl homoallylic amine with an aldehyde, promoted by a Lewis acid. beilstein-journals.org In many cases, the Lewis acid or the reaction medium itself can serve as the halide source, quenching the intermediate carbocation to yield the halogenated piperidine. beilstein-journals.orgacs.org

Aza-Prins Fluorination:

The aza-Prins fluorination provides a direct route to 4-fluoropiperidine (B2509456) derivatives. A widely used reagent for this transformation is Boron trifluoride diethyl etherate (BF₃·OEt₂). beilstein-journals.org When used in stoichiometric amounts, BF₃·OEt₂ not only acts as a Lewis acid to activate the aldehyde but also serves as a fluoride (B91410) ion source to trap the cyclized cationic intermediate. beilstein-journals.orgacs.org The reaction of an N-tosyl homoallylamine with various aldehydes in the presence of BF₃·OEt₂ affords the corresponding syn- and anti-4-fluoropiperidines, often with moderate diastereoselectivity. beilstein-journals.orgacs.org The use of microwave irradiation has been shown to accelerate these fluorination reactions. beilstein-journals.orgbeilstein-journals.org

While N-benzoyl and N-Boc protected homoallylamines were explored as substrates, the N-tosyl derivative proved to be the most effective for this transformation. beilstein-journals.org Other fluorinating systems, such as a combination of HF and N,N'-1,3-dimethyl-1,3-propanediamine (HF-DMPU), have also been successfully employed for aza-Prins fluorocyclization reactions. amazonaws.com

Aza-Prins Halogenation (Chlorination):

Similar aza-Prins strategies can be used to introduce other halogens, such as chlorine. A combination of ferric chloride (FeCl₃) and an imidazolium (B1220033) salt like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) (BmimPF₆) in benzotrifluoride (B45747) has been shown to be an effective system for promoting the aza-Prins cyclization of N-tosyl-3-butenylamine with various aromatic aldehydes to yield N-tosyl-4-chloro-2-substituted piperidines. nii.ac.jp This method is noted for its compatibility with green chemistry principles due to the use of environmentally benign solvents and an inexpensive iron reagent. nii.ac.jp In another approach, aluminum chloride (AlCl₃) in conjunction with a trimethylsilyl (B98337) halide source can be used to generate trans-2-substituted-4-halopiperidines with high yields and good diastereoselectivity. organic-chemistry.org

Table 1: Examples of Aza-Prins Halogenation/Fluorination for Piperidine Synthesis This table is interactive. You can sort and filter the data.

N-Protected Amine Aldehyde Reagent/Catalyst Halogen Source Product Reference(s)
N-Tosyl homoallylamine Benzaldehyde BF₃·OEt₂ BF₃·OEt₂ 4-Fluoro-1-tosyl-2-phenylpiperidine beilstein-journals.org
N-Tosyl homoallylamine 4-Nitrobenzaldehyde BF₃·OEt₂ BF₃·OEt₂ 4-Fluoro-2-(4-nitrophenyl)-1-tosylpiperidine beilstein-journals.org
N-Tosyl-3-butenylamine p-Methoxybenzaldehyde FeCl₃ / BmimPF₆ FeCl₃ 4-Chloro-2-(4-methoxyphenyl)-1-tosylpiperidine nii.ac.jp
N-Tosyl-3-butenylamine 1-Naphthaldehyde FeCl₃ / BmimPF₆ FeCl₃ 4-Chloro-2-(naphthalen-1-yl)-1-tosylpiperidine nii.ac.jp
N-Tosyl homoallylamine Various Carbonyls AlCl₃ Trimethylsilyl halide trans-2-Substituted-4-halopiperidines organic-chemistry.org

Carbon-Hydrogen Activation Methods

Direct carbon-hydrogen (C-H) activation has emerged as a powerful and atom-economical strategy for the functionalization of saturated heterocycles like piperidine, circumventing the need for pre-installed functional groups. snnu.edu.cn These methods allow for the modification of otherwise unreactive C(sp³)–H bonds, offering novel synthetic pathways to complex piperidine derivatives. acs.org

For piperidine systems, C-H activation can be challenging due to the presence of multiple, chemically similar C-H bonds. Regioselectivity is often controlled through the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond. acs.orgnih.gov

Directed C-H Functionalization:

The choice of both the catalyst and the nitrogen protecting group can be crucial in directing the site of functionalization. For instance, in rhodium-catalyzed reactions of N-protected piperidines with donor/acceptor carbenes, the site selectivity can be tuned. Using an N-Boc protecting group with a specific rhodium catalyst can favor functionalization at the C2 position, while other protecting groups and catalysts can direct the reaction to the C4 position. nih.gov The N-tosyl group, or the structurally similar N-brosyl group, has been used in such rhodium-catalyzed C-H insertion reactions to generate 2-substituted piperidine analogues. nih.gov

Intramolecular C-H Amination:

Another approach involves the intramolecular amination of sp³ C–H bonds. A one-pot procedure where 5-aryl aldehydes react with N-toluenesulfonamide in the presence of BF₃·OEt₂ leads to the formation of 2-arylpiperidines. acs.org This transformation proceeds via an N-tosylimine intermediate and a subsequent hydride transfer cyclization, which constitutes a formal amination of a benzylic C-H bond. acs.org The reaction is highly stereoselective, with the conformational rigidity of the substrate influencing reactivity and the thermodynamics of the product controlling the stereochemical outcome. acs.org

Table 2: Overview of C-H Activation Methods for Piperidine Functionalization This table is interactive. You can sort and filter the data.

Method Catalyst/Reagent Position Functionalized N-Protecting Group Example(s) Transformation Reference(s)
C-H Arylation Palladium(II) acetate C4 (preferred over C2) N-Cbz (with directing group) C-H to C-Aryl acs.org
C-H Insertion Rh₂(R-TPPTTL)₄ C2 N-Bs (p-bromophenylsulfonyl) C-H to C-CH(Ar)CO₂Me nih.gov
C-H Insertion Rh₂(S-2-Cl-5-BrTPCP)₄ C4 N-α-oxoarylacetyl C-H to C-CH(Ar)CO₂Me nih.gov

Spectroscopic Characterization and Structural Elucidation in Research

Advanced NMR Spectroscopy for Configurational and Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-tosyl piperidine (B6355638) derivatives. ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the molecular framework.

In the ¹H NMR spectrum of N-tosyl piperidine derivatives, characteristic signals corresponding to the protons of the tosyl group, the phenyl substituent, and the piperidine ring are observed. The aromatic protons of the tosyl group typically appear as two distinct doublets in the range of δ 7.3-7.8 ppm. units.itrsc.org The protons of the 4-phenyl group also resonate in the aromatic region, generally between δ 7.1-7.4 ppm. rsc.org The protons on the piperidine ring exhibit more complex splitting patterns and appear in the upfield region of the spectrum. For instance, in related structures, the axial and equatorial protons on the piperidine ring show distinct chemical shifts and coupling constants, which are crucial for conformational analysis. cardiff.ac.uk

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom. The carbons of the tosyl group's aromatic ring typically appear around δ 127-145 ppm, with the methyl carbon resonating near δ 21 ppm. units.it The carbons of the piperidine ring are observed in the range of δ 30-58 ppm, with their exact shifts being sensitive to the substitution pattern and conformation. cardiff.ac.uk

For derivatives of N-Tosyl 4-phenyl piperidine containing other heteroatoms, specialized NMR techniques like ³¹P NMR are employed. In the case of synthesized (4′-tosyl) piperidin-4-yl containing α-aminophosphonates, ³¹P NMR spectroscopy was used alongside ¹H and ¹³C NMR for comprehensive characterization. tandfonline.com

Table 1: Representative NMR Spectral Data for N-Tosyl Piperidine Derivatives Note: Data is compiled from various N-tosyl piperidine analogues. Exact chemical shifts for this compound may vary.

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Source(s)
¹H NMR Tosyl (aromatic)7.30 - 7.79 units.itrsc.org
Tosyl (methyl)~2.44 units.itrsc.org
Phenyl (aromatic)7.19 - 7.34 rsc.org
Piperidine (ring protons)1.70 - 4.55 cardiff.ac.ukamazonaws.com
¹³C NMR Tosyl (aromatic)127.7 - 144.3 units.it
Tosyl (methyl)~21.7 units.it
Piperidine (ring carbons)30.2 - 58.2 cardiff.ac.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its absolute stereochemistry and the conformation of flexible ring systems. While the specific crystal structure for this compound is not detailed in the provided search results, analyses of closely related derivatives offer significant insights.

For example, the crystal structure of a derivative, diethyl 4-(2-chlorophenyl) amino-1-(4'-methylbezenesulfonyl) piperidin-4-yl-phosphonate, was determined to confirm its molecular geometry. tandfonline.com Similarly, the structure of N-tosyl 2,2,6-trimethylpiperidine (B13156162) was confirmed by X-ray crystallographic analysis. cardiff.ac.uk

A common feature in the crystal structures of such compounds is the conformation of the six-membered piperidine ring. Typically, the piperidine ring adopts a stable chair conformation. researcher.life In this conformation, bulky substituents, such as the phenyl group at the C-4 position, preferentially occupy the equatorial position to minimize steric strain. The precise bond lengths, bond angles, and torsion angles determined from X-ray analysis are critical for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces. researcher.liferesearchgate.net For instance, in the crystal structure of (E)-(3-ethyl-1-methyl-2,6-di-phenyl-piperidin-4-yl-idene)amino phenyl carbonate, the piperidine ring adopts a chair conformation with the attached phenyl rings oriented nearly perpendicular to its mean plane. researcher.life

Mass Spectrometry Techniques for Compound Identification and Derivatization Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is often used to confirm the molecular formula of newly synthesized N-tosyl piperidine derivatives with high accuracy. units.ittandfonline.com

The electron ionization (EI) mass spectrum of this compound and its derivatives is characterized by specific fragmentation pathways. The analysis of related structures provides a model for its expected fragmentation. A key fragmentation involves the cleavage of the sulfonamide bond. Research on the fragmentation pattern of 4-(2-(benzylthio)-1,3,4-oxadiazol-5-yl)-1-(4-tosyl)piperidine showed characteristic fragments corresponding to the p-toluenesulfonyl group (m/z 155) and the piperidine moiety (m/z 83). researchgate.net The parent compound, 4-phenylpiperidine (B165713), serves as a fundamental structural unit whose own fragmentation pattern can inform the analysis. nist.gov

Common fragmentation patterns include:

Loss of the tosyl group: Cleavage can occur to generate a fragment ion corresponding to the p-toluenesulfonyl radical or cation.

Formation of the tropylium (B1234903) ion: The tosyl group itself can fragment, often showing a prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺). researchgate.net

Cleavage of the piperidine ring: The piperidine ring can undergo cleavage to produce various smaller fragments.

Mass spectrometry is also utilized in the analysis of derivatized compounds to enhance detection or separation, for example, in liquid chromatography-mass spectrometry (LC-MS) methods. researchgate.net

Table 2: Characteristic Fragments in the Mass Spectrum of N-Tosyl Piperidine Derivatives

m/z (Mass-to-charge ratio) Proposed Fragment Structure Source(s)
315[M]⁺ (Molecular ion of this compound)Calculated
160[M - C₇H₇SO₂]⁺ (Piperidine-phenyl fragment after loss of tosyl radical) researchgate.netnist.gov
155[C₇H₇SO₂]⁺ (p-Toluenesulfonyl cation) researchgate.net
91[C₇H₇]⁺ (Tropylium ion) researchgate.net

Computational and Theoretical Studies of N Tosyl 4 Phenyl Piperidine

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Tosyl 4-phenyl piperidine (B6355638), docking studies are crucial for elucidating its binding mode within the active site of a biological target, such as an enzyme or a receptor.

The process involves placing the three-dimensional structure of N-Tosyl 4-phenyl piperidine into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

For instance, a hypothetical docking study of this compound derivatives against a target protein might yield results like those presented in Table 1. The Glide score, a measure of binding affinity, can help in ranking compounds and prioritizing them for further experimental testing. The analysis of the docking poses can highlight crucial amino acid residues involved in the binding, providing a rationale for the observed activity and guiding the design of more potent analogs.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives This table is for illustrative purposes and does not represent actual experimental data.

Compound Target Protein Glide Score (kcal/mol) Key Interacting Residues
This compound Protein X -8.5 Tyr120, Phe250, Leu300
Derivative A Protein X -9.2 Tyr120, Phe250, Arg305
Derivative B Protein X -7.8 Tyr120, Leu300

Quantum Chemical Calculations (e.g., DFT Studies on Reaction Mechanisms)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, geometry, and reactivity of molecules like this compound. These methods can be employed to study reaction mechanisms, predict spectroscopic properties, and calculate various molecular properties.

For example, DFT calculations can be used to model the transition state of a reaction involving this compound, providing insights into the reaction pathway and the factors that influence the reaction rate. By calculating the energies of reactants, transition states, and products, the activation energy and reaction enthalpy can be determined.

Furthermore, quantum chemical calculations can predict properties such as molecular orbital energies (HOMO and LUMO), which are important for understanding chemical reactivity, and vibrational frequencies, which can be compared with experimental infrared and Raman spectra to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational flexibility of this compound and its stability within a protein binding site. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

These simulations can be used to explore the different conformations that this compound can adopt in solution or when bound to a target. This is particularly important for flexible molecules, as it can reveal the biologically active conformation. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding mode predicted by molecular docking. By monitoring the interactions between the ligand and the protein over the course of the simulation, researchers can gain confidence in the predicted binding pose.

Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 4-phenylpiperidine (B165713), QSAR models can be developed to predict their activity based on various molecular descriptors.

The process of building a QSAR model involves several steps:

Data Collection : A dataset of compounds with known biological activities is compiled.

Descriptor Calculation : A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, logP, electronic properties, topological indices), are calculated for each compound.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation : The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and reducing the need for extensive experimental screening.

Table 2: Hypothetical Descriptors for a QSAR Model of this compound Analogs This table is for illustrative purposes and does not represent actual experimental data.

Compound Molecular Weight LogP Polar Surface Area (Ų) Predicted Activity (IC₅₀, µM)
Analog 1 315.43 3.5 45.6 2.5
Analog 2 329.46 3.8 45.6 1.8
Analog 3 349.42 3.2 55.8 5.1

Research Applications of N Tosyl 4 Phenyl Piperidine Scaffold in Chemical Biology and Drug Discovery

Scaffold Design and Optimization for Bioactive Compounds

The design and optimization of bioactive compounds are pivotal in the quest for novel therapeutics. The N-tosyl 4-phenyl piperidine (B6355638) core serves as a privileged structure, offering a unique combination of rigidity and conformational flexibility that is amenable to systematic chemical modification for enhanced biological activity.

Piperidine as a Key Pharmacophore

The piperidine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and natural products. researchgate.netnih.gov Its prevalence stems from its ability to serve as a key pharmacophore, a molecular feature responsible for a drug's biological activity. researchgate.netarizona.edu The saturated, six-membered ring of piperidine can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents to interact with biological targets. nih.gov This structural characteristic makes it an ideal building block in drug design. The nitrogen atom within the piperidine ring is typically basic and can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding sites. nih.gov The versatility of the piperidine scaffold allows for its incorporation into a wide range of therapeutic agents, including those targeting the central nervous system, as well as anticancer, antiviral, and anti-inflammatory drugs. researchgate.netarizona.edu

Exploration of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of the N-tosyl 4-phenyl piperidine scaffold, SAR exploration has been crucial in optimizing their pharmacological profiles. These studies systematically modify different parts of the molecule—the tosyl group, the phenyl ring, and the piperidine core—to identify key structural features that govern potency and selectivity.

For instance, modifications to the N-substituent on the piperidine ring have been shown to significantly impact receptor affinity and functional activity. nih.govacs.org Similarly, substitutions on the 4-phenyl ring can modulate interactions with the target protein, leading to enhanced binding or altered selectivity. nih.gov The conformational orientation of the phenyl group, whether axial or equatorial, can also determine whether a compound acts as an agonist or an antagonist. nih.gov In the context of enzyme inhibition, the nature and position of substituents on the aromatic rings of related scaffolds have been shown to be critical for inhibitory potency. mdpi.com For example, electron-donating groups on an aryl ring can enhance the tyrosinase inhibitory effect of certain molecules. mdpi.com

Design Principles for Ligand Affinity and Selectivity

The rational design of ligands with high affinity and selectivity for a specific biological target is a primary goal in drug discovery. The this compound framework provides a robust starting point for applying key design principles. Achieving high affinity often involves optimizing hydrophobic, hydrogen bonding, and electrostatic interactions between the ligand and the receptor. The tosyl group, for instance, can engage in hydrophobic interactions, while the piperidine nitrogen can form crucial ionic bonds.

Selectivity, the ability of a ligand to bind preferentially to one target over others, is critical for minimizing off-target effects. For this compound derivatives, selectivity can be engineered by exploiting subtle differences in the binding pockets of related receptors. For example, the length and nature of a linker between the piperidine core and another molecular fragment can influence selectivity between different dopamine (B1211576) receptor subtypes. nih.gov Similarly, the substitution pattern on the phenyl ring can be tailored to achieve selectivity for specific sigma receptor subtypes. uniba.it The design of new ligands often involves iterative cycles of synthesis, biological testing, and computational modeling to refine the structure for optimal affinity and selectivity. nih.gov

In Vitro Biological Activity Studies (Mechanistic Focus)

In vitro studies are essential for characterizing the biological activity of novel compounds and elucidating their mechanisms of action at the molecular level. Derivatives of the this compound scaffold have been evaluated in a variety of in vitro assays to determine their binding affinities for different receptors and their inhibitory effects on specific enzymes.

Receptor Binding Studies (e.g., Dopamine Receptors, σ1/σ2 Receptors, Opioid Receptors)

The versatility of the this compound scaffold is evident from its ability to be adapted to target a range of receptors, including dopamine, sigma (σ), and opioid receptors. These receptors are implicated in a multitude of physiological and pathological processes, making them important targets for drug development.

Dopamine Receptors: Dopamine receptors play a crucial role in neurotransmission and are involved in various neurological and psychiatric disorders. nih.gov Derivatives of the 4-phenyl piperidine scaffold have been investigated for their affinity and selectivity towards different dopamine receptor subtypes (D1-D5). nih.govgu.se For example, certain benzamide (B126) derivatives incorporating a piperazine (B1678402) moiety have shown high affinity for the D3 receptor subtype. nih.gov

σ1/σ2 Receptors: Sigma receptors are unique binding sites in the central nervous system and peripheral organs that are implicated in a variety of cellular functions and diseases. nih.gov Numerous 4-phenyl piperidine derivatives have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors. nih.govnih.gov The introduction of specific substituents and the nature of the N-substituent on the piperidine ring have been shown to be critical for achieving high affinity and selectivity for the σ1 receptor. uniba.itnih.govd-nb.info

Opioid Receptors: Opioid receptors are the primary targets for opioid analgesics and are involved in pain modulation. nih.gov The 4-phenyl piperidine scaffold is a core component of several well-known opioids. nih.gov SAR studies on 4-(m-hydroxyphenyl)piperidine analogs have demonstrated their selective binding to μ-opioid receptors, with the conformational preference of the phenyl group influencing whether the compound acts as an agonist or antagonist. nih.gov

Compound ClassTarget ReceptorKey FindingsReference
4-Phenylpiperidine (B165713) DerivativesDopamine D2/D3 ReceptorsSubstituted benzamides show moderate to high affinity for D2/D3 receptors. nih.gov
Arylalkylsulfonyl Piperidine Derivativesσ1 Receptors4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine identified with high affinity (Ki = 0.96 nM) and 96-fold selectivity for σ1 over σ2 receptors. nih.gov
4-(m-OH phenyl)piperidine Analogsμ-Opioid ReceptorsAnalogs bind selectively to μ-opioid receptors, with agonism or antagonism dependent on the phenyl group's conformation. nih.gov
Phenoxyalkylpiperidinesσ1 ReceptorsN-[(4-chlorophenoxy)ethyl]piperidines showed high affinity with Ki values in the range of 0.34–1.18 nM. uniba.it
4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivativesδ-Opioid ReceptorsA potent and selective δ-opioid agonist was identified with a Ki of 18 nM and >258-fold selectivity over μ-receptors. nih.gov

Enzyme Inhibition Studies (e.g., Tyrosinase, Main Protease)

Beyond receptor binding, derivatives based on the piperidine scaffold have also been explored as inhibitors of various enzymes, highlighting the broad applicability of this structural motif.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and food industries to prevent hyperpigmentation and browning. nih.gov Several studies have investigated piperidine and piperazine derivatives as tyrosinase inhibitors. mdpi.comnih.gov For instance, certain 4-nitrophenylpiperazine derivatives have been synthesized and shown to exhibit significant tyrosinase inhibitory effects, with one indole-containing compound having an IC50 value of 72.55 μM. nih.gov

Main Protease (Mpro): The main protease of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Computational and in vitro studies have explored piperidine-containing compounds as potential inhibitors of SARS-CoV-2 Mpro. nih.gov Novel derivatives of (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone have been designed and investigated for their potential to inhibit this viral enzyme. nih.gov

Compound ClassTarget EnzymeKey FindingsReference
1-Tosyl piperazine-dithiocarbamate DerivativesTyrosinaseExhibited promising tyrosinase inhibition with IC50 values ranging from 6.88 to 34.8 µM. mdpi.com
4-Nitrophenylpiperazine DerivativesTyrosinaseAn indole-containing derivative showed significant tyrosinase inhibition with an IC50 of 72.55 μM. nih.gov
(4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone DerivativesSARS-CoV-2 Main Protease (Mpro)Novel derivatives were designed and computationally evaluated as potential inhibitors of SARS-CoV-2 Mpro. nih.gov
3-Phenyl-1,2,4-oxadiazole DerivativesSARS-CoV-2 Main Protease (Mpro)A new class of Mpro inhibitors was identified with the most active compound showing an IC50 value of 5.27 ± 0.26 μM. nih.gov

Antiviral Mechanism of Action Studies (e.g., Influenza H1N1, Coronavirus Mpro)

The piperidine scaffold is being actively investigated for its potential in developing antiviral therapeutics, with computational and experimental studies pointing towards activity against significant viral targets.

Influenza H1N1: Research has identified N-benzyl-4,4-disubstituted piperidines, close structural analogues of the this compound scaffold, as a potent class of influenza A virus fusion inhibitors. These compounds exhibit specific activity against the H1N1 subtype. Their mechanism of action involves interaction with the viral hemagglutinin (HA), a crucial protein for virus entry into host cells. By binding to the HA fusion peptide, these piperidine derivatives inhibit the conformational changes necessary for viral and host cell membrane fusion, effectively halting the infection at an early stage.

Coronavirus Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in viral replication. The piperidine scaffold has emerged as a promising framework for Mpro inhibitors. Hybrid computational studies involving molecular docking and molecular dynamics simulations have explored the inhibitory potential of novel piperidine derivatives against Mpro. nih.govnih.gov For instance, compounds derived from (4-Methyl-phenyl)-(4-methyl-piperidine-1-yl)-methanone were designed and shown in silico to have stable and effective binding interactions with the Mpro active site. nih.govnih.gov These computational analyses predict that piperidine derivatives can act as potent inhibitors of SARS-CoV-2, providing a strong rationale for their synthesis and in-vitro evaluation. nih.gov

Free Radical Scavenging Properties

Currently, there is a lack of significant scientific literature reporting on the free radical scavenging or antioxidant properties of the specific compound this compound. While the broader class of heterocyclic compounds is of great interest in antioxidant research, this particular application for the this compound scaffold remains an underexplored area.

Role as Synthetic Building Blocks and Intermediates

Beyond its biological applications, the this compound scaffold is a cornerstone in synthetic organic chemistry, valued for its utility as a versatile and reliable intermediate.

Precursors for Complex Heterocyclic Systems

Piperidine-containing compounds are one of the most important building blocks for the construction of pharmaceutical drugs. mdpi.com The N-tosyl group, in particular, serves multiple functions in synthesis. It acts as a robust protecting group for the piperidine nitrogen, rendering it stable to a wide range of reaction conditions. Furthermore, the tosyl group can activate the molecule for certain transformations or be removed under specific reductive conditions. The synthesis of N-tosyl piperidines from secondary sulfonamides is an example of how this scaffold serves as a versatile precursor for constructing more diverse and complex heterocyclic structures. researchgate.net

Synthesis of Natural Product Analogues

The piperidine ring is a core component of numerous alkaloids and other natural products. mdpi.comresearchgate.net The this compound framework and its derivatives are key intermediates in the asymmetric synthesis of these complex molecules. For example, N-tosyl derivatives are utilized to create chiral piperidines, which then serve as foundational intermediates in the total synthesis of various natural products. nottingham.ac.uk The tosyl group helps direct stereochemistry and provides a stable, yet ultimately removable, handle for carrying the intermediate through multiple synthetic steps. This approach has been instrumental in building libraries of natural product-like molecules for drug discovery.

Derivatization Tags for Analytical Applications (e.g., SFC-MS Detection Enhancement)

A significant modern application of the phenyl piperidine scaffold is in chemical derivatization to enhance analytical detection. The analysis of highly polar molecules like organic acids by techniques such as Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) is often challenging due to poor ionization and low sensitivity. nih.gov

Table 2: Enhancement of Organic Acid Detection in SFC-MS using N-(4-aminophenyl)piperidine Derivatization

Organic AcidImprovement in Limit of Detection (LOD)Reference
Lactic Acid2100-fold nih.govresearchgate.net
Succinic Acid25-fold nih.govresearchgate.net
Malic AcidDetection became possible post-derivatization researchgate.net
Citric AcidDetection became possible post-derivatization researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Sustainable Synthesis

A major thrust in modern medicinal chemistry is the development of "green" or sustainable synthetic protocols that are both efficient and environmentally benign. mdpi.com For the synthesis of piperidine (B6355638) derivatives, this involves moving away from traditional methods that may require harsh conditions or expensive and wasteful catalysts. Research is increasingly focused on novel catalytic systems that offer high yields, selectivity, and reusability.

Recent advancements include the exploration of biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis as a modular strategy to simplify piperidine synthesis. news-medical.net This approach significantly reduces the number of steps required to build complex piperidines, thereby improving efficiency and cost-effectiveness while avoiding the need for expensive precious metals like palladium. news-medical.net Another innovative direction is the development of pseudo-homogeneous catalysis, which merges the high speed of homogeneous processes with the catalyst preservation of heterogeneous systems. ncsu.edu This has been demonstrated using palladium-loaded, elastic silicone microspheres that trap the catalyst, allowing for its reuse and minimizing waste. ncsu.edu Furthermore, magnetically recyclable copper(II) catalysts have shown high turnover numbers and consistent activity over successive applications in related heterocyclic syntheses, presenting a viable green alternative. nih.gov

Table 1: Comparison of Emerging Catalytic Strategies for Piperidine Synthesis

Catalytic Strategy Key Features Advantages in Sustainability Reference
Biocatalysis & Nickel Electrocatalysis Two-stage process combining enzymatic C-H oxidation with radical cross-coupling. Reduces reliance on precious metals (e.g., palladium), simplifies pathways from 7-17 steps to 2-5, improves cost-efficiency. news-medical.net
Pseudo-homogeneous Catalysis Uses palladium-loaded silicone microspheres in a continuous-flow reactor. Combines high reaction speed with catalyst preservation and reusability, reducing metal waste. ncsu.edu
Magnetically Recyclable Catalysts Employs a copper(II) catalyst on a magnetic nanoparticle support. Allows for easy separation and reuse of the catalyst, maintaining high activity over multiple cycles. nih.gov
Zinc-based Heterogeneous Catalysis Utilizes reusable ZnO nanocrystals in water-driven procedures. Employs an economical and robust catalyst, operates in an eco-friendly solvent (water), and demonstrates high efficiency. rsc.org

Advanced Computational Approaches for Structure-Based Design

Computational chemistry and in silico screening have become indispensable tools for accelerating drug discovery. For derivatives of N-Tosyl 4-phenyl piperidine, these methods are being used to predict biological activity, optimize ligand-receptor interactions, and design novel compounds with improved potency and selectivity. mdpi.compharmacophorejournal.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and molecular docking are routinely employed. nih.govresearchgate.net

QSAR studies on piperidine derivatives have successfully identified key molecular descriptors, such as van der Waals surface area features and partial charges, that are crucial for inhibitory activity against specific targets. researchgate.net These models, often built using genetic algorithms and multiple linear regression, demonstrate robust predictive power, enabling the rational design of new analogues. nih.govresearchgate.net Structure-based design, guided by X-ray crystallography, allows for the precise modification of scaffolds to enhance binding to target proteins. mdpi.com This computational-to-experimental workflow streamlines the optimization process, reducing the time and resources spent on synthesizing less promising candidates. mdpi.compharmacophorejournal.com

Table 2: Application of Computational Methods in Piperidine Derivative Design

Computational Method Objective Application to Piperidine Scaffolds Reference
QSAR Modelling To correlate structural properties with biological activity. Development of predictive models for Akt1 inhibitory and antiproliferative activities of furan-pyrazole piperidines. nih.gov
Molecular Docking To predict the binding mode and affinity of a ligand to a receptor. Elucidating binding modes of piperidine derivatives in the active site of the µ-opioid receptor to guide synthesis. tandfonline.com
Pharmacophore Analysis To identify essential 3D structural features for biological activity. Determining that aromatic, acceptor, and donor groups are favorable for farnesyltransferase inhibitory activity. researchgate.net
In Silico ADME/Toxicity Screening To predict pharmacokinetic properties and potential toxicity early in development. Evaluating drug-likeness and toxicity profiles of complex quinazolinone-piperazine derivatives to select promising candidates. pharmacophorejournal.comchemmethod.com

Exploration of Underexplored Biological Targets and Mechanisms

While the 4-phenylpiperidine (B165713) core is well-known for its interaction with opioid receptors nih.govdrugbank.compainphysicianjournal.com, emerging research is focused on identifying novel biological targets to broaden its therapeutic potential. The structural versatility of this scaffold makes it a valuable candidate for screening against a wide array of receptors and enzymes.

Recent studies have successfully designed 4-phenylpiperidine derivatives that show high affinity and selectivity for other targets, including α₁-adrenoceptor subtypes and sigma receptors. nih.govnih.gov For instance, novel 4-phenylpiperidine-2,6-diones have been synthesized as potent antagonists for the α(1A)-AR subtype. nih.gov Similarly, other analogues have been identified as high-affinity ligands for sigma receptors, with low affinity for dopamine (B1211576) or phencyclidine receptors, highlighting the potential for developing novel psychotherapeutic agents. nih.gov The continued screening of piperidine-based libraries against diverse biological targets is a promising avenue for discovering new mechanisms of action and first-in-class therapeutics.

Table 3: Novel Biological Targets for 4-Phenylpiperidine Derivatives

Biological Target Derivative Type Potential Therapeutic Application Reference
α₁-Adrenoceptor Subtypes 4-phenylpiperidine-2,6-diones Conditions related to the adrenergic system (e.g., hypertension) nih.gov
Sigma (σ) Receptors 1-phenylpiperazines and related analogues Psychotherapeutic agents nih.gov
Delta (δ)-Opioid Receptors 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines Analgesics with potentially different side-effect profiles nih.gov
Farnesyltransferase (FTase) General piperidine analogues Anticancer agents researchgate.net

Integration of this compound into Diverse Chemical Scaffolds

To explore a wider chemical space and access novel biological activities, researchers are integrating the this compound unit into more complex and three-dimensional molecular architectures. researchgate.net This is often achieved through Diversity-Oriented Synthesis (DOS), a strategy that aims to efficiently generate libraries of compounds with significant skeletal and stereochemical diversity. cam.ac.uknih.govbroadinstitute.org

The piperidine ring serves as a versatile starting point for constructing a variety of scaffolds, including spirocycles and fused polycyclic systems like those found in natural alkaloids. nih.govmdpi.commskcc.org Synthetic methodologies such as intramolecular cyclizations and multicomponent reactions allow for the transformation of simple piperidine building blocks into complex structures such as indolizidines and quinolizidines. mdpi.comacs.org By using the this compound core as a foundational element, chemists can create libraries of sp³-enriched fragments and complex molecules that possess distinct shapes and functionalities, making them ideal for tackling challenging biological targets that have been unresponsive to traditional, flatter molecules. broadinstitute.orgmskcc.org

Table 4: Examples of Diverse Scaffolds from Piperidine Building Blocks

Scaffold Type Synthetic Strategy Key Features of Resulting Molecules Reference
Spirocyclic Fragments "Build/Couple/Pair" strategy involving ring-closing metathesis. Creates highly rigid and three-dimensional structures suitable for fragment-based screening. nih.gov
Fused Bicyclic Systems (Indolizidines, Quinolizidines) Cascade Michael addition/alkylation process. Mimics the core structures of many natural product alkaloids. acs.orgresearchgate.net
Polycyclic Alkaloid-like Libraries Solid-phase synthesis using a versatile lynchpin (e.g., t-butyl sulfinamide) and various cyclization reactions. Generates libraries with high scaffold diversity for screening against multiple targets. mskcc.org
3,5-Disubstituted Piperidines Structure-based design and combinatorial library synthesis. Allows for fine-tuning of physicochemical properties and biological selectivity. researchgate.net

Q & A

Q. What are the key synthetic strategies for N-Tosyl 4-phenyl piperidine derivatives, and how can reaction conditions be optimized?

this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, intermediates like 4-phenylpiperidine (CAS 771-99-3) can be functionalized using tosyl chloride under basic conditions (e.g., NaOH in dichlorethane) . Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side products. Purity (>99%) is achievable via column chromatography or recrystallization, validated by NMR and HPLC .

Q. How does the tosyl group influence the physicochemical properties of 4-phenylpiperidine?

The tosyl (p-toluenesulfonyl) group enhances stability by reducing nucleophilic reactivity at the piperidine nitrogen. It also increases molecular weight (e.g., C₁₂H₁₈ClNO₃S for 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) and modulates solubility in polar solvents. Computational studies (e.g., QSAR) suggest the sulfonyl group improves membrane permeability by balancing lipophilicity and hydrogen-bonding capacity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • Structural confirmation : NMR (¹H/¹³C) to verify sulfonamide and piperidine ring geometry.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities.
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination (e.g., PubChem CID 101768-77-8) .

Advanced Research Questions

Q. How can QSAR models guide the design of this compound analogues with enhanced potency?

QSAR studies correlate molecular descriptors (e.g., logP, polar surface area) with biological activity. For instance, Supplementary Table S1 links pIC₅₀ values to substituent electronegativity at the phenyl ring. Advanced models using ADMET Predictor™ and MedChem Designer™ predict blood-brain barrier penetration and cytochrome P450 interactions, aiding prioritization of analogues for in vivo testing .

Q. What experimental contradictions arise in studying this compound’s neuroprotective mechanisms?

While σ1-receptor ligands like PPBP (structurally related to 4-phenylpiperidine) reduce neuronal nitric oxide (NO) in stroke models , conflicting data exist on whether NO inhibition is upstream or downstream of receptor activation. In nNOS-knockout mice, PPBP loses efficacy, suggesting NO modulation is critical . Researchers must validate target engagement via microdialysis (e.g., striatal citrulline recovery ) and receptor-binding assays to resolve such contradictions.

Q. How do redox properties of this compound derivatives impact their pharmacological activity?

Piperidine nitroxides undergo single-electron transfer reactions, forming oxoammonium salts that oxidize alcohols to ketones . For N-Tosyl derivatives, redox stability influences metabolic clearance. Cyclic voltammetry (e.g., E₁/₂ = +0.45 V vs. SCE) can predict susceptibility to hepatic oxidation, guiding structural modifications to enhance metabolic stability .

Q. What are the challenges in designing selective μ-opioid receptor ligands using this compound scaffolds?

The 4-phenylpiperidine core binds μ-receptors (Ki = 12 nM in some analogues), but off-target κ/δ-opioid activity is common. Selectivity requires steric tuning: bulky substituents at the piperidine 1-position (e.g., benzyl groups) reduce κ-affinity by >50%. Docking studies (e.g., Glide SP) combined with mutagenesis (e.g., Trp318Ala in μ-receptors) validate binding poses .

Methodological Guidance

Q. How to resolve discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Step 1 : Cross-validate predictions using multiple software (e.g., ADMET Predictor™, SwissADME).
  • Step 2 : Compare computed logP with experimental shake-flask partition coefficients.
  • Step 3 : Use rat hepatocyte assays to confirm metabolic stability if in silico models overestimate clearance .

Q. What in vitro assays are optimal for evaluating this compound’s enzyme inhibition?

  • MAO-B inhibition : Radiolabeled tyramine oxidation in rat striatal synaptosomes (IC₅₀ = 0.8 µM for some derivatives) .
  • nNOS inhibition : Citrulline formation assays with ³H-arginine in transfected HEK293 cells .
  • Counter-screening : Test against CYP3A4/2D6 to rule out drug-drug interaction risks .

Q. How to optimize in vivo neuroprotection studies using this compound analogues?

  • Model : Transient middle cerebral artery occlusion (MCAO) in rats, with strict control of physiological variables (pH, pO₂) .
  • Dosing : Intraperitoneal administration at 1–10 mg/kg, timed pre- or post-occlusion.
  • Endpoint : Infarct volume via TTC staining and NO production via microdialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.